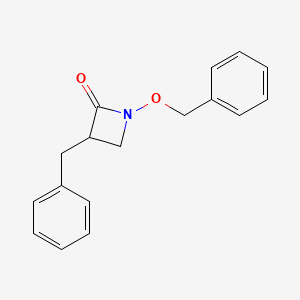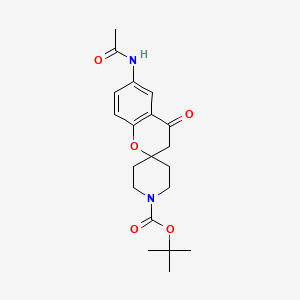
4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
Vue d'ensemble
Description
4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide (4-Bz-DMT-PzS) is a synthetic compound with a wide range of applications in scientific research. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology, as it can be used to study the effects of drugs and other compounds on cellular processes. 4-Bz-DMT-PzS is a versatile compound that can be used to study the effects of drugs on a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has a variety of applications in scientific research. It has been used to study the effects of drugs on a variety of biochemical and physiological processes, such as enzyme activity, receptor binding, and gene expression. It has also been used to study the effects of compounds on cell proliferation, apoptosis, and other cellular processes. Additionally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide can be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
Mécanisme D'action
The mechanism of action of 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is not yet fully understood. However, it is believed that the compound binds to certain receptors in the cell, which then triggers a cascade of biochemical and physiological effects. For example, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to bind to the GABA receptor, which then activates a cascade of biochemical and physiological effects. Additionally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to bind to the dopamine receptor, which then triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. Furthermore, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to have an effect on the central nervous system, as it has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several advantages for lab experiments. First, it is a relatively inexpensive compound that is easy to synthesize. Additionally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a versatile compound that can be used to study a variety of biochemical and physiological processes. Finally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to have a wide range of effects on a variety of cellular processes.
However, there are some limitations to using 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide for lab experiments. For example, the exact mechanism of action of the compound is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is not as widely used as other compounds, which can make it difficult to find reliable sources of information on the compound.
Orientations Futures
There are several potential future directions for research on 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide. First, further research could be conducted to better understand the mechanism of action of the compound. Additionally, further research could be conducted to identify the effects of 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide on a variety of cellular processes, such as cell proliferation, apoptosis, and gene expression. Furthermore, further research could be conducted to identify the effects of 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide on the central nervous system, as well as the cardiovascular system.
Propriétés
IUPAC Name |
4-benzhydryl-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-20(2)25(23,24)22-15-13-21(14-16-22)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFMILUDHXXIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)









